Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
Overview
Description
Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is known for its unique structure, which includes a sulfinyl group attached to an acetic acid moiety, and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-hydroxyaniline with sulfinyl chloride to form the sulfinamide intermediate. This intermediate is then reacted with tert-butyl acetate under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted esters and amides
Scientific Research Applications
Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [[(2-hydroxyphenyl)amino]sulfonyl]-, 1,1-dimethylethyl ester
- Acetic acid, [[(2-hydroxyphenyl)amino]thio]-, 1,1-dimethylethyl ester
Uniqueness
Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyphenyl)sulfinamoylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)8-18(16)13-9-6-4-5-7-10(9)14/h4-7,13-14H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMVQPFPHAYNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)NC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321021 | |
Record name | Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95778-73-7 | |
Record name | Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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